

Spectroscopic comparison of Granaticinic acid and its synthetic analogs

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Compound of Interest		
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A Spectroscopic Showdown: Granaticinic Acid and Its Natural Analogs

For researchers, scientists, and professionals in drug development, this guide offers an objective spectroscopic comparison of the naturally occurring polyketide, **Granaticinic acid**, and its sulfur-containing analogs, Mycothiogranaticin A and Granaticin MA. This analysis, supported by experimental data, provides insights into the structural nuances that can inform future synthetic strategies and drug discovery efforts.

Granaticinic acid, a member of the benzoisochromanequinone class of antibiotics, is known for its antibacterial and anticancer properties.[1] Its biological activity is intrinsically linked to its chemical structure. Understanding the spectroscopic characteristics of **Granaticinic acid** and its naturally occurring analogs is crucial for elucidating structure-activity relationships and for the quality control of these potential therapeutic agents. This guide focuses on a comparative analysis of the spectroscopic data of **Granaticinic acid**, Mycothiogranaticin A, and Granaticin MA, compounds isolated from Streptomyces vietnamensis.[1][2]

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **Granaticinic acid** and its natural analogs, Mycothiogranaticin A and Granaticin MA. The data highlights the distinct spectroscopic signatures arising from the structural differences between these molecules.



Spectroscopic Technique	Granaticinic Acid	Mycothiogranaticin A	Granaticin MA (4- deoxy-4-S-(N- acetylcysteinyl) granaticinic acid)
¹ H NMR	δ 7.269 (d, J=7.8 Hz), 6.427 (d, J=5.4 Hz), 3.648, 3.597, 2.374, 1.471-0.843[3]	Signals corresponding to a granaticin core, a mycothiol moiety (inositol and α-glucosamine units)[1]	Highly similar to Mycothiogranaticin A, but lacking signals for the inositol and α- glucosamine moieties. [2][4]
¹³ C NMR	δ 170.11 (-COOH), 154.26, 132.13, 129.07, 128.63, 127.34 (aromatic C), 113.04 (C), 42.44, 41.23 (CH), 35.01, 34.05, 33.70, 31.90, 29.67, 29.14, 27.18, 24.82, 22.67 (CH ₂), 19.47, 18.81, 14.10, 11.25 (CH ₃)[3]	Signals for the granaticin core, inositol, and α-glucosamine units.[1]	Similar to Mycothiogranaticin A for the core, with a characteristic carboxyl signal at δC 173.8.[2] [4]
Mass Spectrometry (HR-ESI-MS)	m/z 463.26 [M+H] ⁺ [3]	m/z 929.2501 [M – H] ⁻ [1][2]	m/z 606.1285 [M – H] ⁻ [2][4]
Infrared (IR) Spectroscopy	OH stretching: 3600-3400 cm ⁻¹ , Carboxylic acid OH: 3000-2850 cm ⁻¹ , C=O (saturated): 1715 cm ⁻¹ [3]	Characteristic absorptions for hydroxyl, carbonyl, amide, and thioether functional groups are expected.	Similar to Mycothiogranaticin A, with distinct amide and carboxylic acid bands.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for natural product characterization. The following provides an overview of the



general experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 600 or 700 MHz) at room temperature (298 K).[1] Samples are dissolved in appropriate deuterated solvents, such as CDCl₃ or DMSO-d₆. For quantitative NMR (qNMR) studies, an internal standard is added, and parameters such as pulse width, relaxation delay (D1), and acquisition time (AQ) are carefully optimized to ensure accurate quantification.[4] Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the chemical structure and stereochemistry of the compounds.[1][2]

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of the compounds. Analyses are often carried out using a time-of-flight (TOF) mass spectrometer coupled with a liquid chromatography (LC) system.[1] The LC separation is typically performed on a C18 column with a gradient elution using solvents like methanol and water containing a small percentage of formic acid to facilitate ionization.[1] For polyketides, atmospheric pressure ionization (API-MS) techniques are commonly used, and fragmentation patterns can provide valuable structural information.[5]

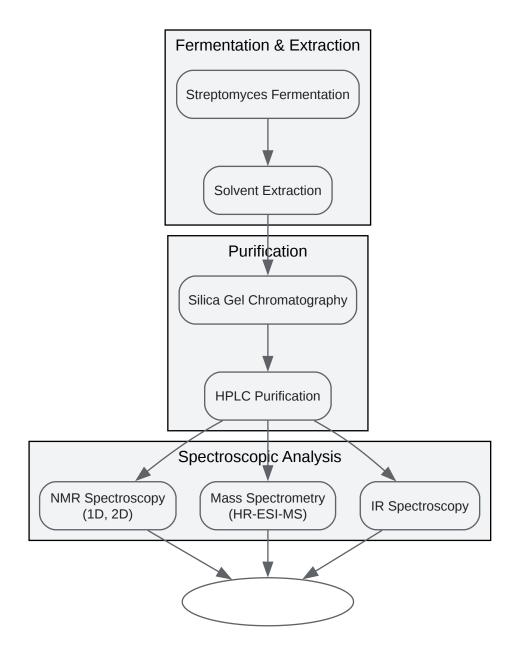
Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a spectrophotometer to identify the functional groups present in the molecules. Samples can be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.[6] The characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acids (-COOH) are analyzed to confirm the structural features of the compounds.[3] For quinone-containing molecules, the C=O stretching vibrations are particularly informative.[6][7]

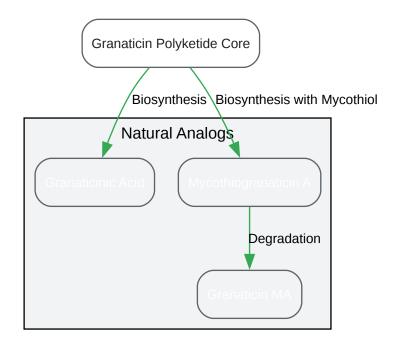
Experimental Workflow and Structural Comparison

The following diagrams illustrate a typical experimental workflow for the isolation and characterization of **Granaticinic acid** and its analogs, as well as a simplified representation of their structural relationships.









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